1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol
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Overview
Description
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with isopropyl isothiocyanate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or chloroform, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Scientific Research Applications
1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fused imidazole and pyridine rings can interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but contain a sulfur atom in place of the nitrogen in the imidazole ring.
Thiophene Derivatives: These compounds have a sulfur-containing five-membered ring and exhibit similar electronic properties.
Pyrazolo[4,3-c]pyridines: These compounds have a fused pyrazole and pyridine ring system and show similar biological activities.
Uniqueness: 1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to its specific combination of imidazole and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
120759-67-3 |
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Molecular Formula |
C9H11N3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-propan-2-yl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H11N3S/c1-6(2)12-8-3-4-10-5-7(8)11-9(12)13/h3-6H,1-2H3,(H,11,13) |
InChI Key |
HGLZOSYEDKTHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=NC=C2)NC1=S |
Origin of Product |
United States |
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